molecular formula C14H15ClF3N3 B12267826 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12267826
M. Wt: 317.74 g/mol
InChI Key: SVGPJIHTSCXODY-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, dimethyl, and trifluoromethyl piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Introduction of Substituents: The chloro, dimethyl, and trifluoromethyl piperidinyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.

    Final Cyclization: The final step involves cyclization to form the complete structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in structure but with a bromine atom instead of chlorine.

    1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol: Contains a piperidinyl group attached to a pyrimidine ring.

    N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Features a complex structure with multiple rings and functional groups.

Uniqueness

The uniqueness of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H15ClF3N3

Molecular Weight

317.74 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H15ClF3N3/c1-8-11(7-19)13(20-9(2)12(8)15)21-5-3-10(4-6-21)14(16,17)18/h10H,3-6H2,1-2H3

InChI Key

SVGPJIHTSCXODY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)C(F)(F)F)C#N

Origin of Product

United States

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